2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
CAS No.: 618074-44-5
Cat. No.: VC15577959
Molecular Formula: C15H8F4N2O2S
Molecular Weight: 356.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618074-44-5 |
|---|---|
| Molecular Formula | C15H8F4N2O2S |
| Molecular Weight | 356.30 g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C15H8F4N2O2S/c16-9-3-1-8(2-4-9)12-5-11(15(17,18)19)10(6-20)14(21-12)24-7-13(22)23/h1-5H,7H2,(H,22,23) |
| Standard InChI Key | MVIYBVXLGGEINV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O)F |
Introduction
The compound 2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid is a complex organic molecule characterized by its unique structure, which includes a pyridine ring substituted with a cyano group, a trifluoromethyl group, and a sulfanyl linkage to an acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis
The synthesis of 2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid typically involves multi-step organic reactions. A generalized synthetic route might include the formation of the pyridine ring, introduction of the cyano and trifluoromethyl groups, and finally, the attachment of the sulfanyl group to the acetic acid moiety. Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Potential Applications
This compound holds potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure may confer distinct chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry. Potential applications could include anti-inflammatory or anticancer therapies, although specific studies on this compound are not readily available.
Related Compounds and Research Findings
Several compounds share structural similarities with 2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid. For example, 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been studied for its potential biological activities and applications in medicinal chemistry. Another related compound, 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide, has been explored for its complex structure and potential applications in cancer therapy or anti-inflammatory treatments.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume